molecular formula C15H15N B14427663 1,3,9-Trimethyl-9H-carbazole CAS No. 82757-41-3

1,3,9-Trimethyl-9H-carbazole

Cat. No.: B14427663
CAS No.: 82757-41-3
M. Wt: 209.29 g/mol
InChI Key: PLHYFTAIHRMJEX-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,9-Trimethyl-9H-carbazole can be synthesized through several methods. One common approach is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .

Another method involves the use of a palladium-catalyzed tandem reaction, where anilines and 1,2-dihaloarenes undergo a one-pot synthesis under microwave irradiation. This method is efficient and compatible with various functional groups .

Industrial Production Methods

Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the limited demand for carbazole derivatives .

Chemical Reactions Analysis

Types of Reactions

1,3,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring.

    Substitution: Electrophilic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include red lead and other metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products

The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,3,9-Trimethyl-9H-carbazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol. This process involves the transfer of electrons from one component to another, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a similar tricyclic structure.

    9-Methylcarbazole: A derivative with a single methyl group.

    3,6-Dimethylcarbazole: A derivative with two methyl groups at positions 3 and 6.

Uniqueness

1,3,9-Trimethyl-9H-carbazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other carbazole derivatives and suitable for specific applications in research and industry .

Properties

CAS No.

82757-41-3

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1,3,9-trimethylcarbazole

InChI

InChI=1S/C15H15N/c1-10-8-11(2)15-13(9-10)12-6-4-5-7-14(12)16(15)3/h4-9H,1-3H3

InChI Key

PLHYFTAIHRMJEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C)C

Origin of Product

United States

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